molecular formula C22H28BrN3O3S B12458071 2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol

2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol

Cat. No.: B12458071
M. Wt: 494.4 g/mol
InChI Key: QLKIGUSKHFZNII-UHFFFAOYSA-N
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Description

2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol typically involves multiple steps One common approach is to start with the bromination of 4-tert-butylphenol to introduce the bromine atom at the 2-position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the diazenyl group can produce corresponding amines.

Scientific Research Applications

2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and diazenyl group can participate in various binding interactions, influencing the activity of the target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-tert-butylphenol: Lacks the diazenyl group, making it less versatile in terms of chemical reactivity.

    4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol: Lacks the bromine atom, which may affect its binding interactions and reactivity.

    2-bromo-4-tert-butyl-6-phenol: Lacks the diazenyl and piperidinylsulfonyl groups, limiting its applications in medicinal chemistry.

Uniqueness

The presence of both the bromine atom and the diazenyl group in 2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol makes it a unique compound with diverse reactivity and potential applications. Its structure allows for multiple types of chemical modifications, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Properties

Molecular Formula

C22H28BrN3O3S

Molecular Weight

494.4 g/mol

IUPAC Name

2-bromo-4-tert-butyl-6-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]diazenyl]phenol

InChI

InChI=1S/C22H28BrN3O3S/c1-15-9-11-26(12-10-15)30(28,29)18-7-5-17(6-8-18)24-25-20-14-16(22(2,3)4)13-19(23)21(20)27/h5-8,13-15,27H,9-12H2,1-4H3

InChI Key

QLKIGUSKHFZNII-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C(=CC(=C3)C(C)(C)C)Br)O

Origin of Product

United States

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